3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles. One common method is the direct sulfonation of the aromatic ring by chlorosulfonic acid. The reaction is carried out by adding chlorosulfonic acid to the pyrazole derivative at low temperatures (around -20 to 0°C) in a solvent such as chloroform. The reaction is highly exothermic and requires careful control of temperature and addition rate to avoid side reactions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and improved safety. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides, while reduction can lead to the formation of pyrazoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Pyrazole N-oxides: Formed by oxidation.
Pyrazoline Derivatives: Formed by reduction.
Coupled Products: Formed by coupling reactions.
Scientific Research Applications
3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active sulfonamide derivatives with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to undergo various chemical modifications.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-propyl-1H-pyrazole-4-sulfonyl chloride: Similar structure with a propyl group instead of a hydrogen atom on the pyrazole ring.
3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure with a methyl group instead of a hydrogen atom on the pyrazole ring.
Uniqueness
3-cyclopropyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and the biological activity of its derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H7ClN2O2S |
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Molecular Weight |
206.65 g/mol |
IUPAC Name |
5-cyclopropyl-1H-pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) |
InChI Key |
PYDRENLBEKWPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=NN2)S(=O)(=O)Cl |
Origin of Product |
United States |
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